![molecular formula C12H17ClFNO B3078368 3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride CAS No. 1050509-50-6](/img/structure/B3078368.png)
3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
Overview
Description
“3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the empirical formula C12H17ClFNO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of “this compound” is 245.72 . The SMILES string representation of the molecule is Cl.Fc1cccc(OCC2CCNCC2)c1 . The InChI key is QWIFOAXJOXKXLH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is classified as a combustible solid . The flash point is not applicable .Scientific Research Applications
Paroxetine Hydrochloride Derivatives
Paroxetine hydrochloride, a phenylpiperidine derivative related to "3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride," is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of various psychiatric disorders. Its physicochemical properties, stability, preparation methods, and analytical techniques are extensively documented, highlighting its importance in pharmaceutical applications (Germann, Ma, Han, & Tikhomirova, 2013).
Metabolic Activity Studies
Research on analogues of "this compound" includes studies on compounds like "3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride," which has been shown to influence metabolic activity by reducing food intake and weight gain in obese rats. This suggests potential applications in studying obesity and metabolic disorders (Massicot, Steiner, & Godfroid, 1985).
Inhibition of Lipid Peroxidation
Analogues of "this compound" have been found to be potent inhibitors of lipid peroxidation, suggesting their potential as therapeutic agents in conditions where oxidative stress plays a role. The antioxidant properties of these compounds further enhance their applicability in biomedical research (Domány et al., 1996).
Antihypertensive Activity
A series of derivatives structurally related to "this compound" have been synthesized and evaluated for their calcium-channel-blocking and antihypertensive activities. These compounds have shown promising results, indicating potential applications in the treatment of hypertension (Shanklin, Johnson, Proakis, & Barrett, 1991).
Safety and Hazards
properties
IUPAC Name |
3-[(4-fluorophenoxy)methyl]piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQVCZQOHBWPNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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